molecular formula C18H22O5 B5000790 1,3-dimethoxy-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene

1,3-dimethoxy-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene

Cat. No.: B5000790
M. Wt: 318.4 g/mol
InChI Key: VHNAVSCDCGYDNL-UHFFFAOYSA-N
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Description

1,3-dimethoxy-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene is an organic compound with a complex structure that includes multiple methoxy groups and an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethoxy-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene typically involves the reaction of 1,3-dimethoxybenzene with 2-(2-methoxy-4-methylphenoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethoxy-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce nitro or halogen groups into the aromatic rings.

Scientific Research Applications

1,3-dimethoxy-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and ethoxy groups can participate in hydrogen bonding and other interactions, influencing its biological activity. The specific pathways involved depend on the context of its application, such as its role as an enzyme inhibitor or receptor modulator.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethoxybenzene: A simpler compound with two methoxy groups on a benzene ring.

    2-(2-methoxy-4-methylphenoxy)ethanol: A related compound with a similar ethoxy linkage.

    1,2-dimethoxy-4-(3-methoxy-1-propenyl)benzene: Another compound with multiple methoxy groups and a propenyl linkage.

Uniqueness

1,3-dimethoxy-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene is unique due to its combination of methoxy and ethoxy groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1,3-dimethoxy-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-13-8-9-14(17(12-13)21-4)22-10-11-23-18-15(19-2)6-5-7-16(18)20-3/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNAVSCDCGYDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=CC=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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